molecular formula C24H19ClN2O B186024 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide CAS No. 5697-05-2

2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide

Cat. No. B186024
CAS RN: 5697-05-2
M. Wt: 386.9 g/mol
InChI Key: ZISFHZXYJBTZLN-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound with potential applications in scientific research. It belongs to the class of quinoline-based compounds and has been studied for its potential as a therapeutic agent for various diseases.

Mechanism of Action

The exact mechanism of action of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects, which may explain the potential therapeutic effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce neuroinflammation. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have anticancer and neuroprotective effects, which make it a promising candidate for further research. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail. Additionally, the development of more soluble analogs of this compound may improve its bioavailability and expand its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide involves the reaction of 2-chloroaniline with 3,4-dimethylbenzaldehyde in the presence of acetic acid and sulfuric acid. The resulting product is then reacted with 2-aminobenzoic acid in the presence of acetic anhydride and sodium acetate to obtain this compound. The overall yield of the synthesis is around 50%.

Scientific Research Applications

2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal studies, this compound has been shown to improve cognitive function and reduce neuroinflammation in Alzheimer's disease and Parkinson's disease models.

properties

CAS RN

5697-05-2

Molecular Formula

C24H19ClN2O

Molecular Weight

386.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H19ClN2O/c1-15-11-12-17(13-16(15)2)26-24(28)20-14-23(19-8-3-5-9-21(19)25)27-22-10-6-4-7-18(20)22/h3-14H,1-2H3,(H,26,28)

InChI Key

ZISFHZXYJBTZLN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)C

Origin of Product

United States

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